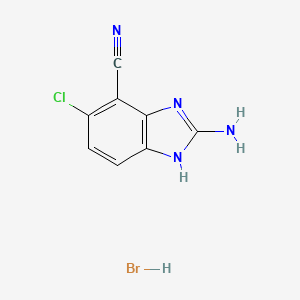
2-amino-6-chloro-1H-1,3-benzodiazole-7-carbonitrile hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-chloro-1H-1,3-benzodiazole-7-carbonitrile hydrobromide is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of biological activities and are often used as pharmacophores in drug design
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-chloro-1H-1,3-benzodiazole-7-carbonitrile hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-6-chlorobenzonitrile with hydrobromic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-chloro-1H-1,3-benzodiazole-7-carbonitrile hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-amino-6-chloro-1H-1,3-benzodiazole-7-carbonitrile hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-amino-6-chloro-1H-1,3-benzodiazole-7-carbonitrile hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-chlorobenzonitrile: A precursor in the synthesis of the target compound.
Benzimidazole: The parent structure with a wide range of biological activities.
2-amino-1H-benzimidazole: Another derivative with potential biological applications.
Uniqueness
2-amino-6-chloro-1H-1,3-benzodiazole-7-carbonitrile hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C8H6BrClN4 |
|---|---|
Molecular Weight |
273.52 g/mol |
IUPAC Name |
2-amino-5-chloro-1H-benzimidazole-4-carbonitrile;hydrobromide |
InChI |
InChI=1S/C8H5ClN4.BrH/c9-5-1-2-6-7(4(5)3-10)13-8(11)12-6;/h1-2H,(H3,11,12,13);1H |
InChI Key |
FPPOYIHZLOVSFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)N)C#N)Cl.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470993.png)
![2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile](/img/structure/B13470997.png)




![[(3-Azidopropoxy)methyl]benzene](/img/structure/B13471029.png)
![2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide](/img/structure/B13471034.png)
![3-(Bromomethyl)bicyclo[3.1.1]heptane](/img/structure/B13471036.png)

![8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B13471051.png)



